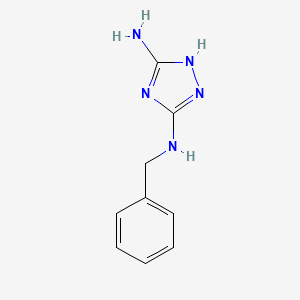

N5-Benzyl-1H-1,2,4-triazole-3,5-diamine

CAS No.: 21505-06-6

Cat. No.: VC5958283

Molecular Formula: C9H11N5

Molecular Weight: 189.222

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21505-06-6 |

|---|---|

| Molecular Formula | C9H11N5 |

| Molecular Weight | 189.222 |

| IUPAC Name | 3-N-benzyl-1H-1,2,4-triazole-3,5-diamine |

| Standard InChI | InChI=1S/C9H11N5/c10-8-12-9(14-13-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,10,11,12,13,14) |

| Standard InChI Key | STKMUWKEILTMII-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNC2=NNC(=N2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2,4-triazole ring—a five-membered aromatic system with three nitrogen atoms—modified by a benzyl group (-CHCH) at the N5 position and two amino (-NH) groups at the 3 and 5 positions. This configuration confers both polar (amino groups) and nonpolar (benzyl) regions, enabling diverse intermolecular interactions. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 3-N-benzyl-1H-1,2,4-triazole-3,5-diamine |

| SMILES | C1=CC=C(C=C1)CNC2=NNC(=N2)N |

| InChIKey | STKMUWKEILTMII-UHFFFAOYSA-N |

| Solubility | Limited data; likely polar aprotic solvents |

The benzyl group increases lipophilicity (logP ≈ 1.8), facilitating membrane permeability in biological systems.

Spectroscopic Characterization

-

NMR: NMR spectra show characteristic signals for the benzyl methylene protons (δ 3.82 ppm, singlet) and aromatic protons (δ 7.21–7.31 ppm) .

-

IR: Stretching vibrations at 3288 cm (N-H), 1639 cm (C=N), and 3029 cm (C-H aromatic) confirm functional groups .

Synthesis and Optimization

Laboratory-Scale Synthesis

The primary route involves nucleophilic substitution of 1,2,4-triazole-3,5-diamine with benzyl halides (e.g., benzyl chloride) under basic conditions:

Reaction Conditions:

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Base: Potassium carbonate (KCO)

-

Temperature: 80–100°C

Industrial Production Challenges

Scaling this synthesis requires addressing:

-

Solvent Recovery: High-boiling solvents like DMF complicate recycling.

-

Byproduct Formation: Over-alkylation at N3 or N1 positions necessitates precise stoichiometry.

Continuous flow reactors and automated platforms are emerging solutions to enhance reproducibility and yield.

Reactivity and Functionalization

Amino Group Reactivity

The 3- and 5-amino groups participate in:

-

Acylation: Reaction with acyl chlorides to form amides.

-

Schiff Base Formation: Condensation with aldehydes/ketones.

These reactions enable the creation of derivatives for structure-activity relationship (SAR) studies.

Triazole Ring Modifications

-

Electrophilic Substitution: Bromination at the C4 position under mild conditions.

-

Metal Coordination: The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu), useful in catalysis.

Pharmacological Activities

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 15 |

| Escherichia coli | 16 | 18 |

Mechanistically, the compound interferes with DNA gyrase and topoisomerase IV, critical for bacterial DNA replication .

Anti-inflammatory Effects

Inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) has been observed in vitro, reducing prostaglandin and leukotriene synthesis .

Materials Science Applications

Polymer Modification

Incorporating the benzyl-triazole moiety into polymers enhances:

-

Thermal Stability: Decomposition temperature increases by 40–60°C.

-

Solvent Resistance: Reduced swelling in hydrocarbons.

Corrosion Inhibition

Electrochemical studies show 85% efficiency in protecting mild steel in HCl, attributed to adsorption via the triazole ring and benzyl group.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume